molecular formula C18H17F2NO B1327298 2,4-Difluoro-2'-pyrrolidinomethyl benzophenone CAS No. 898775-03-6

2,4-Difluoro-2'-pyrrolidinomethyl benzophenone

Cat. No.: B1327298
CAS No.: 898775-03-6
M. Wt: 301.3 g/mol
InChI Key: DCJLKQSQWINJMH-UHFFFAOYSA-N
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Description

2,4-Difluoro-2'-pyrrolidinomethyl benzophenone is a useful research compound. Its molecular formula is C18H17F2NO and its molecular weight is 301.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Photochemical Reactions and Photocatalysis

  • Benzophenone derivatives, including 2,4-difluoro benzophenones, are studied for their role in [2 + 2] photochemical additions and the Paternò-Büchi reaction. These reactions are temperature-dependent and involve the formation of triplet 1,4-diradicals, with implications for organic synthesis and photochemical applications (Hei et al., 2005).
  • In material science, benzophenone derivatives are used to synthesize specific compounds like 2-acylthiophenes, demonstrating their utility in organic synthesis and potential for creating new materials (Keumi et al., 1988).

2. Environmental Science

  • Research on benzophenone derivatives, including the photocatalytic degradation of these compounds in aquatic environments, is vital for understanding their environmental impact and for developing methods to mitigate their presence in water bodies. This includes studies on the use of catalysts like cobalt ferrite for the degradation of benzophenone-3, a compound structurally related to 2,4-Difluoro-2'-pyrrolidinomethyl benzophenone (Pan et al., 2017).

3. Analytical Chemistry

  • Benzophenone derivatives are also relevant in analytical methods, such as in the development of extraction techniques using materials like metal-organic frameworks (MOFs) for the analysis of benzophenones in various samples. This highlights their role in improving analytical methodologies and environmental monitoring (Li et al., 2015).

Properties

IUPAC Name

(2,4-difluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJLKQSQWINJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643672
Record name (2,4-Difluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-03-6
Record name (2,4-Difluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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